Product packaging for Fmoc-D-HoArg(Pbf)-OH(Cat. No.:CAS No. 1313054-60-2)

Fmoc-D-HoArg(Pbf)-OH

Cat. No.: B2571489
CAS No.: 1313054-60-2
M. Wt: 662.8
InChI Key: DOGZBRBJANHMLA-GDLZYMKVSA-N
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Description

Fmoc-D-HoArg(Pbf)-OH is a synthetic amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). smolecule.com It combines three key chemical features: a D-enantiomer of homoarginine, a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protecting the side-chain guanidino function. smolecule.comomizzur.com This combination makes it a valuable reagent for incorporating the non-proteinogenic amino acid D-homoarginine into peptide chains, a strategy employed to enhance specific properties of the resulting peptide.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1313054-60-2 apnbiotech.comsigmaaldrich.com
Molecular Formula C₃₅H₄₂N₄O₇S smolecule.comapnbiotech.com
Molecular Weight 662.8 g/mol smolecule.comapnbiotech.com
Appearance White to off-white powder apnbiotech.com
Solubility Soluble in polar organic solvents like DMF and DMSO chempep.com
IUPAC Name (2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid smolecule.com

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N4O7S B2571489 Fmoc-D-HoArg(Pbf)-OH CAS No. 1313054-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGZBRBJANHMLA-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Fmoc D Hoarg Pbf Oh Building Block

Strategic Considerations in Protective Group Selection for the Homoarginine Side Chain

The synthesis of peptides requires the careful protection of reactive functional groups to prevent unwanted side reactions. In the case of Fmoc-D-HoArg(Pbf)-OH, both the α-amino group and the guanidino group of the homoarginine side chain must be masked.

The guanidino group of homoarginine, like that of arginine, is highly basic and requires a robust protecting group that remains stable throughout the peptide chain assembly. rsc.org Several protecting groups have been developed for this purpose, including the tosyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. google.comchempep.com

The Pbf group is a popular choice for protecting the guanidino function due to its acid lability, allowing for its removal under conditions that are orthogonal to the base-labile Fmoc group used for N-alpha protection. chempep.com This orthogonality is a cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. wikipedia.org While effective, the Pbf group can present challenges, such as steric hindrance and the potential for side reactions like δ-lactam formation, particularly in arginine-rich sequences. rsc.orgrsc.org

Protecting GroupKey Features
Pbf Acid-labile, compatible with Fmoc chemistry, widely used. chempep.com
Pmc Similar to Pbf but can be less sterically hindered. chempep.com
Mtr Less stable and therefore less commonly used than Pbf or Pmc. chempep.com
Boc Requires harsher deprotection conditions. chempep.com
NO2 Prevents δ-lactam formation and is removable with SnCl2 under mild acidic conditions. nih.gov

Multi-step Chemical Synthesis Protocols for this compound

The synthesis of this compound is a multi-step process that begins with the appropriate starting material, D-homoarginine. The key steps involve the protection of the guanidino group followed by the introduction of the N-alpha-Fmoc group.

Guanidino Group Protection and Subsequent Modifications

A common strategy for the synthesis of Fmoc-protected amino acids involves the initial protection of the side chain. In the case of this compound, this entails the reaction of D-homoarginine with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base. smolecule.com An alternative approach described in the literature for the synthesis of the analogous Fmoc-Arg(Pbf)-OH involves esterification of the carboxylic acid and protection of the α-amino group with a temporary protecting group like tert-butyloxycarbonyl (Boc) prior to the introduction of the Pbf group. google.com This is followed by the deprotection of the Boc group and saponification of the ester to yield H-Arg(Pbf)-OH. google.com A similar pathway can be envisioned for the D-homoarginine analogue.

N-alpha-Fmoc Group Introduction

Once the side chain is protected, the N-alpha-Fmoc group is introduced. This is typically achieved by reacting the H-D-HoArg(Pbf)-OH intermediate with an Fmoc-donating reagent. smolecule.com Common reagents for this purpose include 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). wikipedia.org The reaction is generally carried out under basic conditions to deprotonate the α-amino group, facilitating its nucleophilic attack on the Fmoc reagent. smolecule.comwikipedia.org Careful control of the reaction pH is crucial to ensure efficient Fmocylation and to minimize side reactions. smolecule.com

Optimization and Efficiency of this compound Synthesis Routes

The efficiency of this compound synthesis is influenced by several factors, including reaction conditions, reagent stoichiometry, and purification methods. For the analogous Fmoc-Arg(Pbf)-OH, a patented method highlights a significant improvement by reducing the amount of Pbf-Cl required, which is an expensive reagent. google.com This optimized process claims to achieve complete reaction of the arginine starting material with only 1.1 equivalents of Pbf-Cl, a substantial reduction from the 2 equivalents used in previous methods which still left unreacted starting material. google.com

Microwave-assisted synthesis has also been shown to enhance the incorporation of Fmoc-Arg(Pbf)-OH during SPPS, leading to reduced reaction times and improved yields, especially in arginine-rich sequences. chempep.com Furthermore, exploring alternative, "greener" solvents to replace dimethylformamide (DMF), such as N-butylpyrrolidinone (NBP), is an active area of research aimed at improving the sustainability of peptide synthesis. rsc.org However, the high viscosity of solvents like NBP can present challenges, requiring optimization of reaction temperature and activation methods to ensure efficient coupling. rsc.org

Analytical Assessment of this compound Purity and Stereochemical Integrity Post-Synthesis

Ensuring the high purity and stereochemical integrity of this compound is paramount for its successful application in peptide synthesis. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final product. sigmaaldrich.comgoogle.com It allows for the separation and quantification of the desired compound from any impurities or byproducts. google.com A patent for detecting impurities in Fmoc-Arg(Pbf)-OH describes an HPLC method that can effectively separate the main compound from common impurities such as Arg(Pbf)-OH and Fmoc-Arg-OH. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight of the synthesized compound. chempep.com Infrared (IR) spectroscopy can also be used to verify the identity of the compound by comparing its spectrum to a reference. sigmaaldrich.com

The stereochemical integrity, specifically the enantiomeric purity, is a critical quality parameter. This is often determined by chiral HPLC or by measuring the specific optical rotation of the compound. sigmaaldrich.comabbexa.com For commercially available Fmoc-D-Arg(Pbf)-OH, the enantiomeric purity is typically specified to be very high, often ≥99.5%. sigmaaldrich.com

Analytical TechniquePurposeTypical Specification (for Fmoc-D-Arg(Pbf)-OH)
HPLC Purity assessment≥98.5% (a/a) sigmaaldrich.com
TLC Purity assessment≥98% sigmaaldrich.com
NMR, MS Structural confirmationConforms to structure chempep.comruifuchemical.com
IR Identity confirmationPasses test sigmaaldrich.com
Chiral HPLC/Optical Rotation Enantiomeric purity≥99.5% D-enantiomer sigmaaldrich.com
Water Content (Karl Fischer) Water content determination≤2.0% sigmaaldrich.com

Compound Names Table

Abbreviation/NameFull Chemical Name
This compoundN-α-Fmoc-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-homoarginine
D-Homoarginine(R)-2-Amino-6-guanidinohexanoic acid
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chempep.com
Fmoc9-Fluorenylmethoxycarbonyl wikipedia.org
TosTosyl (p-toluenesulfonyl)
Pmc2,2,5,7,8-Pentamethylchroman-6-sulfonyl google.com
Mtr4-Methoxy-2,3,6-trimethylbenzenesulfonyl chempep.com
BocTert-butyloxycarbonyl google.com
Fmoc-OSu9-Fluorenylmethylsuccinimidyl carbonate wikipedia.org
Fmoc-Cl9-Fluorenylmethyloxycarbonyl chloride wikipedia.org
DMFDimethylformamide chempep.com
NBPN-Butylpyrrolidinone rsc.org
HPLCHigh-Performance Liquid Chromatography sigmaaldrich.com
NMRNuclear Magnetic Resonance chempep.com
MSMass Spectrometry chempep.com
IRInfrared Spectroscopy sigmaaldrich.com

Advanced Solid Phase Peptide Synthesis Spps Methodologies Utilizing Fmoc D Hoarg Pbf Oh

Integration of Fmoc-D-HoArg(Pbf)-OH into Standard Fmoc/tBu SPPS Protocols

The integration of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc/tBu SPPS. nih.gov This methodology is characterized by the use of the base-labile Fmoc group for temporary Nα-amine protection and acid-labile groups, such as tert-butyl (tBu), for the semi-permanent protection of reactive side chains. nih.goviris-biotech.de

The synthesis cycle for incorporating a this compound residue consists of two primary steps:

Fmoc Group Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to liberate a free amine. This is typically achieved by treating the peptidyl-resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). smolecule.com The Fmoc group's stability in acidic conditions and lability to base makes it orthogonal to the Pbf side-chain protection. chempep.com

Coupling: The newly exposed N-terminal amine of the peptidyl-resin is then coupled with the carboxyl group of the incoming this compound. The carboxylic acid must first be activated to facilitate the formation of the amide (peptide) bond. Common activation strategies involve the use of coupling reagents such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure, or phosphonium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). smolecule.comrsc.org The activated this compound is added to the resin, and the reaction proceeds to form the new peptide bond. After coupling, the resin is thoroughly washed to remove excess reagents and by-products before initiating the next cycle.

Challenges and Solutions in the Incorporation of this compound into Growing Peptide Chains

The incorporation of protected arginine derivatives and their homologs is often one of the most challenging steps in SPPS. csic.es This is due to the steric bulk of the side-chain protecting group and the propensity for side reactions. chempep.com

The most significant side reaction during the coupling of arginine and homoarginine derivatives is the intramolecular cyclization of the activated amino acid to form a δ-lactam (for arginine) or ε-caprolactam derivative (for homoarginine). nih.govcsic.es This side reaction occurs when the activated carboxylic acid is attacked by the terminal nitrogen of the guanidino side chain.

Strategies to suppress this side reaction include:

In Situ Activation: Minimizing the time the activated amino acid exists in solution before coupling is crucial. In situ activation, where the coupling agent (e.g., DIC) is added to a mixture of the resin, this compound, and an additive (e.g., OxymaPure), is a highly effective strategy. rsc.orgcsic.es This ensures the activated species is rapidly consumed by the resin-bound amine rather than undergoing intramolecular cyclization.

Use of Additives: Additives like OxymaPure or HOBt (Hydroxybenzotriazole) form less reactive active esters that are more stable and less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone. ug.edu.pl

Protecting Group Choice: The Pbf group is generally considered superior to older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) because it is more acid-labile and offers good protection against lactam formation, though the issue is not completely resolved. nih.govug.edu.pl Other groups like nitro (NO2) have been shown to prevent δ-lactam formation effectively but require specific, and sometimes harsh, deprotection conditions. nih.govresearchgate.net

Overcoming the steric hindrance from the bulky Pbf group and ensuring complete coupling requires optimized protocols. chempep.com

Microwave-Assisted Synthesis: The use of microwave irradiation has become a powerful tool in SPPS, particularly for difficult sequences. creative-peptides.comacs.org Microwave energy rapidly and efficiently heats the reaction mixture, which can dramatically accelerate coupling reaction rates. creative-peptides.combiotage.com This reduces the required reaction time and can improve coupling efficiency for sterically hindered residues like this compound. chempep.comcnr.it The shorter reaction times also help to minimize the window for side reactions to occur. creative-peptides.com

In Situ Activation and Reagent Stoichiometry: As mentioned, in situ activation is a cornerstone of efficient coupling for arginine and its homologs. rsc.org Research on Fmoc-Arg(Pbf)-OH has shown that carefully controlling the stoichiometry of reagents is key. A successful strategy involves using a modest excess of the amino acid and activating agents (e.g., 1.75 equiv. of amino acid, 1.8 equiv. of DIC, and 1.5 equiv. of OxymaPure) and performing the activation directly in the presence of the resin. rsc.orgcsic.es In some cases, a split addition of the carbodiimide (B86325) activator can further enhance efficiency. csic.esresearchgate.net

Solvent Optimization: While DMF is the most common solvent for SPPS, its viscosity and properties can sometimes hinder coupling, especially with greener alternatives like N-butylpyrrolidinone (NBP). rsc.orgresearchgate.net The higher viscosity of NBP can impair the diffusion of reagents into the resin matrix, exacerbating coupling issues with bulky residues. rsc.orgcsic.es To counteract this, performing the coupling at elevated temperatures (e.g., 45 °C or higher) can reduce the solvent's viscosity and speed up the reaction, leading to improved outcomes. rsc.orgcsic.es

The table below summarizes protocols for enhancing coupling efficiency.

Table 1: Enhanced Coupling Efficiency Protocols

Strategy Method Key Advantages
Microwave-Assisted SPPS Apply microwave irradiation during the coupling step. Reduces reaction times, increases coupling efficiency, and can minimize side reactions. creative-peptides.com
In Situ Activation Add the coupling activator (e.g., DIC) last to a mixture of the resin, amino acid, and additive. Minimizes premature activation and subsequent side reactions like lactam formation. rsc.orgcsic.es
Solvent/Temperature Optimization Use solvents like NBP at elevated temperatures (e.g., 45-60 °C). Reduces solvent viscosity, improves reagent diffusion into the resin, and accelerates the coupling rate. rsc.orgcsic.es
Double Coupling Repeat the coupling step with a fresh portion of activated amino acid. Can help drive the reaction to completion, although optimizing a single coupling is often preferred for process efficiency. kilobio.com

Side Reaction Suppression Strategies (e.g., δ-lactam formation prevention)

Orthogonal Protecting Group Chemistry in this compound Based Peptide Synthesis

Orthogonal protection is a fundamental concept in SPPS that allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.depeptide.com The Fmoc/tBu strategy is a prime example of an orthogonal system. iris-biotech.de In the context of a peptide containing this compound and other standard amino acids like Asp(OtBu) or Lys(Boc), three classes of protecting groups are present:

Nα-Fmoc group: Labile to basic conditions (e.g., 20% piperidine in DMF), removed at every cycle. chempep.com

Side-chain Pbf, tBu, Boc groups: Labile to strongly acidic conditions (e.g., Trifluoroacetic acid, TFA). iris-biotech.dechempep.comug.edu.pl These are removed simultaneously during the final cleavage of the peptide from the resin.

Other Orthogonal Groups: For more complex syntheses, such as branched or cyclic peptides, additional protecting groups that are cleaved under unique conditions can be used. Examples include the ivDde group (cleaved by hydrazine) or the Alloc group (cleaved by palladium catalysts), which are orthogonal to both Fmoc and Pbf/tBu. peptide.comsigmaaldrich.com

The Pbf group on the D-homoarginine side chain is stable to the repetitive piperidine treatments used to remove the Nα-Fmoc group, ensuring the guanidino function remains protected throughout chain elongation. chempep.com It is then efficiently cleaved during the final TFA-mediated cleavage and deprotection step. ug.edu.pl

Table 2: Orthogonal Protecting Groups in Fmoc/tBu SPPS

Protecting Group Function Cleavage Reagent Stability
Fmoc Nα-Amine protection 20% Piperidine in DMF Stable to acid
Pbf Homoarginine side-chain guanidino protection TFA (e.g., 95%) Stable to base
tBu Side-chain protection for Asp, Glu, Ser, Thr, Tyr TFA (e.g., 95%) Stable to base
Boc Side-chain protection for Lys, Trp TFA (e.g., 95%) Stable to base
ivDde Orthogonal side-chain protection for Lys, Orn, etc. 2% Hydrazine in DMF Stable to acid and piperidine

Automated Peptide Synthesis Platforms for this compound Integration

Modern automated peptide synthesizers are fully compatible with the incorporation of challenging amino acids like this compound. chempep.com These platforms offer precise control over reagent delivery, reaction times, and temperature, allowing for the implementation of the specialized protocols described above.

For this compound, an automated synthesizer can be programmed to:

Perform in situ activation by delivering the activating agent to the reaction vessel after the amino acid and additive have been added.

Utilize extended coupling times or double coupling cycles specifically for the D-homoarginine residue to ensure the reaction goes to completion.

Integrate microwave heating during the coupling step on compatible instruments to accelerate the reaction and improve purity. creative-peptides.combiotage.com

Maintain an elevated, constant temperature throughout the coupling, which is a feature on many modern platforms.

The ability to create residue-specific protocols is a key advantage of automated platforms, ensuring that challenging residues receive the optimized conditions they require without unnecessarily extending the synthesis time for less demanding couplings.

Comparative Analysis of this compound with Other Protected Arginine and Homoarginine Building Blocks in SPPS

The choice of protected amino acid building block can significantly impact the outcome of a peptide synthesis. This compound is one of several options for incorporating a D-homoarginine or related residue.

vs. Fmoc-D-Arg(Pbf)-OH: The primary difference is the side chain length (homoarginine has one extra CH₂ group). This can subtly alter the steric environment around the reaction center and the pKa of the guanidinium (B1211019) group. The propensity for intramolecular lactamization is also different, with arginine forming a six-membered δ-lactam and homoarginine forming a seven-membered ε-caprolactam. Generally, the coupling challenges and solutions are highly similar for both. nih.govpeptide.com

vs. L-Enantiomers (Fmoc-L-HoArg(Pbf)-OH): The chemical reactivity of D- and L-enantiomers is identical. The choice between them is dictated by the desired biological properties of the final peptide, as incorporating D-amino acids can confer resistance to proteolytic degradation. pitt.edu

vs. Other Protecting Groups (Pmc, Mtr, Boc):

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Was widely used but is more resistant to acidolysis than Pbf. Its removal requires longer TFA treatment times or higher temperatures, which can be detrimental to sensitive peptides. Pbf is now generally preferred. ug.edu.pl

(Boc)₂: The bis-Boc protected derivative is highly prone to δ-lactam formation compared to sulfonyl-based protecting groups like Pbf. nih.gov

NO₂ (Nitro): This group is effective at preventing lactam formation but requires harsh reductive cleavage (e.g., with SnCl₂) that is not compatible with standard Fmoc/tBu strategies, limiting its use. researchgate.netuew.edu.gh

Table 3: Comparison of Protected Arginine and Homoarginine Derivatives

Building Block Side Chain Protection Key Features
This compound Pbf Standard choice for Fmoc SPPS. Good balance of stability and acid lability. Moderate risk of lactam formation. ug.edu.pl
Fmoc-D-Arg(Pbf)-OH Pbf Shorter side chain than homoarginine. Similar reactivity and challenges. Widely used. chempep.comreddit.com
Fmoc-D-HoArg(Pmc)-OH Pmc More acid-stable than Pbf; requires harsher deprotection conditions. Largely superseded by Pbf. ug.edu.pl
Fmoc-D-Arg(Boc)₂-OH (Boc)₂ Not a sulfonyl-based protection. High propensity for δ-lactam formation during activation. nih.gov
Fmoc-D-Arg(NO₂)-OH NO₂ Prevents δ-lactam formation but requires non-standard, orthogonal reductive cleavage. researchgate.netuew.edu.gh

Research Applications of Peptides Incorporating Fmoc D Hoarg Pbf Oh

Design and Synthesis of Novel Antimicrobial Peptides (AMPs) with D-Homoarginine Residues

The incorporation of D-homoarginine into antimicrobial peptides (AMPs) is a promising strategy to overcome the inherent instability of natural peptides, a major hurdle in their clinical development. frontiersin.orgnih.gov The use of D-amino acids and other non-natural amino acids like homoarginine can significantly enhance the stability of these peptides against proteases found in biological systems. frontiersin.orgmdpi.com

Research has consistently shown that substituting natural L-amino acids with their D-counterparts or with unnatural amino acids like homoarginine can bolster a peptide's resistance to proteolytic degradation. frontiersin.orgmdpi.com The rationale is that proteases are stereospecific and are less likely to recognize and cleave peptide bonds involving these non-standard residues. mdpi.com

For example, a study on the AMP derivative Api88 demonstrated that replacing Arginine-17 with L-homoarginine resulted in a 35-fold increase in proteolytic stability in blood serum without compromising its antimicrobial activity. mdpi.com Another study involving derivatives of the AMP Pep05 (KRLFKKLLKYLRKF) showed that substituting all L-lysine and L-arginine residues with L-homoarginine (in peptide UP14) or other unnatural amino acids significantly improved stability against trypsin. frontiersin.orgnih.gov While the parent peptide was completely degraded within an hour, the homoarginine-substituted analog had over 40% remaining after 5 hours. frontiersin.org

The guanidinium (B1211019) group of arginine is crucial for the antimicrobial action of many AMPs, and replacing it with the extended side chain of homoarginine often maintains or even enhances this activity. frontiersin.org This makes the substitution a viable strategy for creating more robust AMPs.

Table 1: Proteolytic Stability of Pep05 Analogs Against Trypsin

PeptideRelevant Substitution% Remaining after 1h% Remaining after 5hReference
Pep05Parent Peptide (All L-amino acids)~0%~0% frontiersin.org
UP14All Lys/Arg replaced with L-Homoarginine>80%~40% frontiersin.org
DP06All Lys/Arg replaced with D-Lys/D-Arg>90%>80% frontiersin.org

The positively charged guanidino group of arginine and its analogs, like homoarginine, plays a critical role in the initial interaction of AMPs with the negatively charged membranes of bacteria. frontiersin.org This interaction is fundamental to the peptide's ability to permeabilize and disrupt the membrane, leading to cell death. Incorporating D-homoarginine can influence these interactions. For instance, studies have shown that substituting D-lysine with D-homoarginine in some AMPs can enhance membrane permeability and lead to increased accumulation within the target bacteria. smolecule.com Arginine-rich peptides are well-known for their ability to penetrate cells, and the guanidine (B92328) headgroup is the critical component for this biological activity. researchgate.net Varying the length of the arginine side-chain, as is the case with homoarginine, can be done without a significant loss of this cell-penetrating activity. researchgate.net

Influence on Peptide Stability and Efficacy

Development of Peptidomimetics and Bioactive Peptide Analogs

Fmoc-D-HoArg(Pbf)-OH is also instrumental in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. apnbiotech.comajprd.com

Cyclic peptides often exhibit greater stability and bioavailability compared to their linear counterparts. conceptlifesciences.commdpi.com The synthesis of cyclic peptides containing D-homoarginine is an active area of research. For example, a cyclic dipeptide containing D-homocysteine (a related non-canonical amino acid) has shown potential antifungal and anti-cancer activity. smolecule.com The incorporation of D-homoarginine into cyclic structures, such as analogs of the hormone vasopressin, has been explored to create potent receptor inhibitors. researchgate.net These synthetic efforts often rely on solid-phase peptide synthesis (SPPS), where building blocks like this compound are essential. conceptlifesciences.comresearchgate.net The synthesis of such complex molecules involves specialized techniques to manage stereochemistry and achieve efficient cyclization. conceptlifesciences.com

Peptidomimetics are frequently designed as enzyme inhibitors for various therapeutic applications. ajprd.com The structural similarity of homoarginine to arginine allows it to serve as a bioisostere, a chemical substitute that can fit into the same enzyme active sites. mdpi.com This is particularly relevant for trypsin-like serine proteases, which recognize and cleave after arginine residues. Inhibitors containing homoarginine can bind to these enzymes without being cleaved, effectively blocking their function.

While direct examples of D-homoarginine in histone deacetylase (HDAC) inhibitors are not extensively documented in the provided search results, the field of HDAC inhibitors often employs cyclic peptides and peptidomimetics. mdpi.comfrontiersin.orgbiomedpharmajournal.org For example, a library of cyclic peptides was screened to identify potent HDAC inhibitors. mdpi.com Given that homoarginine is used to create stable peptide analogs, its incorporation into peptidomimetic HDAC inhibitors is a plausible strategy to enhance inhibitor stability and efficacy.

Disrupting pathological protein-protein interactions (PPIs) is a major goal in modern drug discovery. kvinzo.comnih.gov Peptides and peptidomimetics are excellent tools for this purpose due to their ability to mimic binding epitopes. The incorporation of D-homoarginine has been shown to improve the efficacy of peptides designed to modulate PPIs.

In one study, researchers designed a peptide to disrupt the interaction between the proteins RAS and SOS1, which is relevant in cancer. kvinzo.com They found that substituting a D-arginine residue with the extended analog D-homoarginine led to an improvement in the peptide's efficacy. kvinzo.com This highlights how the subtle change in the side-chain length of D-homoarginine compared to D-arginine can fine-tune the binding interactions and enhance the inhibitory potential of the peptidomimetic. Similarly, homoarginine has been substituted for arginine in strategies to enhance the cellular uptake of peptides designed to inhibit intracellular PPIs. nih.gov

Peptidomimetics Targeting Enzyme Inhibition (e.g., Histone Deacetylases)

Studies on Cell-Penetrating Peptides (CPPs) and Advanced Delivery Systems

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes, making them powerful tools for delivering a wide range of cargo molecules, including drugs and biopolymers, into cells. google.comencyclopedia.pub Arginine-rich peptides are a prominent class of CPPs, with their cationic guanidinium groups playing a critical role in interacting with the negatively charged cell membrane and facilitating entry. google.comnih.gov However, a major hurdle for the clinical application of natural L-amino acid-based peptides is their rapid degradation by proteases in biological systems. nih.govfrontiersin.org

The incorporation of D-amino acids is a key strategy to overcome this limitation. nih.gov Since proteases are stereospecific for L-amino acids, peptides constructed from D-amino acids are significantly more resistant to enzymatic cleavage. nih.govrsc.org this compound is the specific chemical reagent that enables the precise insertion of D-homoarginine into a peptide sequence during synthesis. The use of its D-enantiomer, Fmoc-D-Arg(Pbf)-OH, has been noted to expand applications to D-amino acid peptides specifically for enhanced stability. chempep.com Similarly, replacing L-lysine with D-amino acids in poly(lysine) peptides has been shown to generate stable structures suitable for gene delivery. frontiersin.org

Research has demonstrated the direct benefits of incorporating D-isomers and homoarginine analogues in delivery vectors.

Enhanced Stability: Studies comparing L-amino acid peptides with their D-amino acid or unnatural amino acid-substituted counterparts consistently show improved stability. In one study, a peptide (DP06) where all L-lysine and L-arginine residues were replaced by their D-isomers exhibited remarkable resistance to plasma proteases. frontiersin.orgnih.gov Another peptide (UP14) where these residues were replaced with L-homoarginine also showed significantly improved stability against trypsin compared to the parent peptide. frontiersin.orgnih.gov this compound would be the building block used to create peptides with D-homoarginine substitutions.

Improved Delivery and Bioavailability: The enhanced stability of D-amino acid-containing peptides directly translates to a longer half-life in serum, increasing the probability of reaching and entering target cells. encyclopedia.pubnih.gov For example, an all-D version of the CPP penetratin was found to be a superior carrier for transepithelial insulin (B600854) delivery in rats compared to the all-L version. mdpi.com The use of this compound allows for the synthesis of CPPs that combine the cell-penetrating properties of arginine-rich sequences with the proteolytic resistance conferred by the D-isomer and the unique spacing of the homoarginine side chain.

The table below summarizes findings from a study where L-arginine and L-lysine in a parent peptide (Pep05) were substituted with D-isomers (in peptide DP06) or L-homoarginine (in peptide UP14), demonstrating the significant increase in stability.

PeptideModification% Remaining after 8h in Human Plasma% Remaining after 24h in Human Plasma
Pep05 (Parent)All L-amino acids<10%0%
DP06L-Arg/Lys replaced with D-Arg/Lys>90%~60%
UP14L-Arg/Lys replaced with L-Homoarginine~70%~40%

Data adapted from a study on peptide stability in human plasma. frontiersin.org

These findings underscore the value of using building blocks like this compound in designing robust CPPs and advanced delivery systems that can protect therapeutic cargo and effectively deliver it to intracellular targets.

Advancements in Protein Engineering and Functional Proteomics through D-Amino Acid Incorporation

Protein engineering aims to design new proteins or modify existing ones to enhance or create novel functions. The incorporation of non-canonical amino acids is a powerful tool in this field, expanding the chemical diversity available beyond the 20 standard proteinogenic amino acids. core.ac.uknih.gov this compound facilitates the site-specific incorporation of D-homoarginine, a non-canonical residue that can introduce valuable properties into engineered proteins and peptides.

Enhanced Proteolytic Stability: As discussed previously, the primary driver for incorporating D-amino acids is to increase resistance to proteases. rsc.orgacs.org This is critical for therapeutic proteins and peptides that would otherwise be rapidly cleared from circulation. By strategically replacing L-amino acids at known protease cleavage sites with D-homoarginine using this compound, engineers can significantly extend the functional lifetime of a protein. Studies have shown that even partial substitution with D-amino acids can confer substantial enzymatic stability. rsc.org

Modulation of Structure and Function: The introduction of a D-amino acid forces a local change in the polypeptide backbone conformation. This can be used to stabilize specific secondary structures, such as β-turns, or to disrupt others. core.ac.uk The homoarginine side chain, being one methylene (B1212753) group longer than that of arginine, also alters the positioning of the terminal guanidinium group. This subtle change can fine-tune protein-protein or protein-nucleic acid interactions, potentially increasing binding affinity or altering specificity. nih.gov For instance, replacing key arginine residues with homoarginine can be used to elucidate structural requirements and protein function. chemicalbook.comsigmaaldrich.com

Probing Protein-Protein Interactions: In functional proteomics, peptides containing modified amino acids are used as probes to study complex biological networks. Peptides incorporating D-homoarginine can be synthesized to mimic or inhibit specific interactions. Their inherent stability makes them reliable tools for in vitro and in cell-based assays. In one study, various arginine mimetics, including those with altered stereochemistry, were incorporated into peptides to modulate their binding to specific protein domains (SH3 domains), demonstrating that such changes can enhance target specificity. nih.gov

The table below illustrates how the substitution of L-amino acids with D- or unnatural variants, a process enabled by reagents like this compound, impacts peptide stability against the protease trypsin.

PeptideModification at Arg/Lys sitesTime for 50% Degradation by Trypsin
Pep05 (Parent)L-Arg / L-Lys< 30 minutes
UP14L-Homoarginine> 5 hours
DP06D-Arg / D-Lys~15 hours

Data derived from a study on proteolytic degradation. frontiersin.org

While some research has focused on the genetic incorporation of L-homoarginine into proteins to study its effects, the chemical synthesis approach using this compound provides direct access to D-isomer containing peptides and proteins, a feat not readily achievable through biological systems. researchgate.net This chemical approach is indispensable for creating proteolytically resistant protein-based therapeutics and robust molecular probes for functional proteomics.

Conformational and Structural Characterization of Peptides Containing D Homoarginine Residues

Spectroscopic Analysis of Peptide Conformations

Spectroscopic techniques are indispensable for elucidating the three-dimensional structures of peptides. Circular dichroism (CD), nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography provide complementary information on the conformational preferences of peptides containing D-homoarginine.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the conformation and dynamics of peptides in solution at an atomic level. spectralservice.de Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to determine the sequence of amino acids and to identify through-space proximities between protons, which helps in defining the peptide's fold. spectralservice.de For peptides containing D-homoarginine, NMR can reveal the specific torsion angles of the backbone and side chains, as well as the presence of intramolecular hydrogen bonds that stabilize the structure. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is a powerful tool for analyzing the secondary structure content of peptides. The frequency of the amide I band is sensitive to the different types of hydrogen-bonding patterns found in helices, sheets, and turns. By analyzing the IR spectra of D-homoarginine-containing peptides, researchers can quantify the proportions of different secondary structural elements.

X-ray Crystallography: X-ray crystallography provides high-resolution, three-dimensional structures of molecules in the solid state. For peptides containing D-homoarginine, crystallographic studies can precisely define the bond lengths, bond angles, and torsion angles, offering a static picture of the preferred conformation. cuny.edu These crystal structures are invaluable for understanding the specific interactions that stabilize the peptide's fold and for validating computational models. osti.gov

Influence of D-Stereochemistry and Homoarginine Side Chain on Peptide Secondary Structure and Folding

The incorporation of D-homoarginine can profoundly influence the secondary structure and folding pathways of peptides. This is due to both the D-stereochemistry of the alpha-carbon and the unique properties of the elongated homoarginine side chain.

The presence of a D-amino acid within a peptide sequence composed primarily of L-amino acids generally destabilizes right-handed α-helices. nih.gov However, strategic placement of D-amino acids can promote the formation of other helical structures. For example, peptides with alternating L- and D-amino acids can form stable β-helices. nih.gov The longer side chain of homoarginine, compared to arginine, may also influence helical propensity by altering side chain-side chain and side chain-backbone interactions.

D-amino acids are well-known inducers of β-turns, which are crucial elements in the folding of many proteins and peptides. The specific placement of a D-homoarginine residue can facilitate the formation of a type I' or type II' β-turn, redirecting the peptide backbone. This ability to induce turns is a powerful tool in peptide design, allowing for the creation of conformationally constrained and biologically active molecules.

Stabilization of Helical Conformations

Computational Chemistry and Molecular Dynamics Simulations for Conformational Insights

Computational methods are increasingly used to complement experimental studies and provide a deeper understanding of peptide conformation. mdpi.com

Molecular Mechanics and Dynamics: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing D-homoarginine in various environments. nih.gov These simulations provide insights into the dynamic behavior of the peptide, including the stability of different secondary structures and the transitions between them.

Quantum Chemical Calculations: Quantum chemical methods can be employed to accurately calculate the energies of different conformers and to analyze the nature of intramolecular interactions, such as hydrogen bonds, that stabilize the peptide structure. researchgate.net

These computational approaches have been successfully used to predict the conformations of peptides and to guide the design of novel peptide-based therapeutics. osti.govfrontiersin.org

Investigation of Conformational Stability in Diverse Biophysical Environments

The conformational stability of a peptide is crucial for its biological function. The incorporation of D-homoarginine can enhance a peptide's stability against proteolytic degradation. researchgate.netfrontiersin.org The conformational stability of D-homoarginine-containing peptides is often investigated under various biophysical conditions:

pH: Changes in pH can affect the protonation state of the guanidinium (B1211019) group of the homoarginine side chain and other ionizable groups in the peptide, potentially altering its conformation.

Solvents: The polarity of the solvent can influence the hydrophobic and hydrophilic interactions that drive peptide folding. Studies in different solvents, such as water and trifluoroethanol (TFE), can reveal the intrinsic conformational preferences of the peptide. frontiersin.org

Temperature: Thermal denaturation studies, often monitored by CD spectroscopy, provide information about the thermodynamic stability of the peptide's folded state. nih.gov

By systematically varying these environmental factors, researchers can gain a comprehensive understanding of the forces that govern the conformational stability of peptides containing D-homoarginine.

Data Tables

Table 1: Spectroscopic Techniques for Peptide Analysis

Spectroscopic TechniqueInformation ProvidedRelevance to D-Homoarginine Peptides
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, turns, random coil)Detects changes in secondary structure due to the D-amino acid; can indicate the presence of unique turn structures or left-handed helices. nih.govsubr.edu
Nuclear Magnetic Resonance (NMR) 3D structure in solution, dynamics, intramolecular distancesProvides atomic-level detail of the conformation, including backbone and side-chain torsion angles and hydrogen bonding patterns. spectralservice.deresearchgate.net
Infrared (IR) Spectroscopy Secondary structure composition based on amide I band frequenciesQuantifies the proportions of different secondary structures.
X-ray Crystallography High-resolution 3D structure in the solid stateProvides a precise, static picture of the peptide's conformation, including bond lengths and angles. cuny.eduosti.gov

Table 2: Influence of D-Homoarginine on Peptide Secondary Structure

Structural ElementEffect of D-Homoarginine Incorporation
α-Helix Generally destabilizes right-handed α-helices when incorporated into an L-peptide sequence. nih.gov Can promote the formation of other helical types, like β-helices, in alternating L-D sequences. nih.gov
β-Sheet Can disrupt β-sheet formation if not strategically placed.
β-Turn Can act as a strong inducer of β-turns, particularly type I' and type II' turns.

Analytical Methodologies for Research Scale Quality Control and Validation in Fmoc D Hoarg Pbf Oh Based Peptide Synthesis

High-Resolution Chromatographic Techniques for Peptide Purity Assessment (e.g., High-Performance Liquid Chromatography, Reverse-Phase HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) format, is the cornerstone for assessing the purity of synthetic peptides, including those containing Fmoc-D-HoArg(Pbf)-OH. lcms.cz This technique separates the target peptide from a complex mixture of impurities that can arise during synthesis, such as deletion sequences, truncated sequences, and by-products from incomplete deprotection. almacgroup.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution due to the use of smaller stationary phase particles. chromatographytoday.com This enhanced resolution is particularly advantageous for separating closely related peptide impurities that may have similar physicochemical properties. chromatographytoday.comwaters.com The purity of synthetic peptides is typically determined by RP-UHPLC with UV detection at wavelengths between 210-230 nm, which corresponds to the absorbance of the peptide bond. almacgroup.com

A typical analytical method involves a gradient elution system. For instance, a common mobile phase consists of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). mdpi.com The gradient is optimized to ensure the separation of the main peptide product from its impurities. waters.com For complex peptide mixtures, a shallow gradient at the elution point of the target peptide can significantly improve resolution. waters.com

Table 1: Illustrative RP-HPLC Gradient for Peptide Purity Analysis

Time (minutes)% Solvent A (0.1% TFA in H₂O)% Solvent B (0.1% TFA in CH₃CN)Flow Rate (mL/min)
09551.0
2555451.0
305951.0
355951.0
369551.0
409551.0
This is a generic example; the actual gradient must be optimized for each specific peptide.

The efficiency of a standard amino acid coupling cycle should exceed 99%. For a 20-amino acid peptide, this would theoretically result in a crude purity of over 82%. almacgroup.com However, the presence of numerous potential impurities necessitates robust purification and subsequent purity analysis by HPLC. almacgroup.com

Advanced Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass and verifying the amino acid sequence of peptides synthesized with this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique well-suited for the analysis of biomolecules like peptides and proteins. libretexts.org It is highly sensitive and can determine the mass of intact proteins and peptides with good accuracy. libretexts.orgcreative-proteomics.com In a typical MALDI-TOF experiment, the peptide sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser pulse, leading to the desorption and ionization of the analyte. libretexts.orghawaii.edu The mass-to-charge ratio (m/z) of the ions is then determined by their time of flight to the detector. hawaii.edu

Peptide Mass Fingerprinting (PMF) is a common application of MALDI-TOF MS used for protein and large peptide identification. creative-proteomics.com The peptide is enzymatically digested (e.g., with trypsin), and the resulting peptide fragments are analyzed by MALDI-TOF MS. The obtained mass spectrum, or "peptide map," is then compared against theoretical digests of proteins in a database for identification. hawaii.eduacs.org

Electrospray Ionization (ESI) MS is another soft ionization technique frequently coupled with HPLC (LC-MS). ESI generates multiply charged ions from the analyte in solution, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range. This technique is crucial for confirming the molecular weight of the synthesized peptide and for providing sequence information through tandem mass spectrometry (MS/MS). nih.gov In MS/MS, a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

Table 2: Comparison of Mass Spectrometry Techniques for Peptide Analysis

TechniquePrimary ApplicationKey Advantages
MALDI-TOF MS Intact molecular weight determination, Peptide Mass Fingerprinting (PMF)High sensitivity, speed, tolerance to some buffers and salts. creative-proteomics.comnih.gov
ESI-MS Molecular weight confirmation, peptide sequencing (when coupled with MS/MS)Easily coupled with HPLC, produces multiply charged ions for high mass molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their natural conformation. nmims.edubiopchem.education While 1D NMR can provide information on the types of protons present, 2D NMR experiments are essential for resolving the complex spectra of peptides. youtube.com

For peptides, a set of 2D NMR experiments is typically employed for structural elucidation:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, helping to identify amino acid spin systems. biopchem.educationnumberanalytics.com

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue). nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5-6 Å), providing crucial distance restraints for calculating the 3D structure. youtube.comnumberanalytics.com

The process of structure determination by NMR involves several key steps:

Sample Preparation: The peptide must be soluble and stable under the NMR experimental conditions. uzh.ch

Data Acquisition: A series of 1D and 2D NMR spectra are recorded. uzh.ch

Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence. uzh.ch

Structural Restraint Collection: NOE-based distance restraints and scalar coupling-based dihedral angle restraints are determined. uzh.ch

Structure Calculation and Refinement: Computational methods are used to generate a set of structures consistent with the experimental restraints. uzh.ch

For larger peptides (over 300 amino acids), 3D and 4D NMR techniques, often involving isotopic labeling (e.g., ¹⁵N, ¹³C), are necessary to resolve spectral overlap. nmims.edu

Spectrophotometric Methods for Resin Loading Quantification and Fmoc Deprotection Monitoring

Spectrophotometric methods offer a rapid and convenient way to monitor key steps in solid-phase peptide synthesis (SPPS).

Fmoc Deprotection Monitoring: The N-terminal Fmoc protecting group is removed by treatment with a base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). chempep.comtec5usa.com This cleavage reaction releases dibenzofulvene, which subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. chempep.comiris-biotech.de This adduct has a strong UV absorbance around 301 nm (ε ≈ 7100-8100 L/mol/cm). iris-biotech.de By measuring the absorbance of the cleavage solution, the progress of the deprotection reaction can be monitored in real-time, a feature often utilized in automated peptide synthesizers. tec5usa.com

Resin Loading Quantification: The same spectrophotometric principle is used to determine the initial loading of the first amino acid onto the solid support. biotage.com A known weight of the Fmoc-amino acid-resin is treated with the piperidine solution, and the Fmoc-piperidine adduct in the resulting solution is quantified using the Beer-Lambert law. biotage.comrsc.org This calculation provides the loading capacity of the resin in mmol/g. rsc.org

Equation for Resin Loading Calculation: Loading (mmol/g) = (Absorbance × Volume of solution (L)) / (ε × path length (cm) × mass of resin (g)) Where ε is the molar extinction coefficient of the Fmoc-piperidine adduct. rsc.org

Qualitative Monitoring with Colorimetric Tests: In addition to spectrophotometry, qualitative tests are routinely used to check for the presence of free amino groups. The Kaiser test is a highly sensitive method for detecting primary amines. chempep.compeptide.com A few resin beads are heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine. iris-biotech.desigmaaldrich.com The presence of free primary amines results in an intense blue color, indicating either a complete deprotection step or an incomplete coupling reaction. chempep.comsigmaaldrich.com It is important to note that the Kaiser test is not reliable for N-terminal proline (a secondary amine), which gives a brownish-red color. iris-biotech.depeptide.com For secondary amines, other tests like the chloranil test or the isatin test can be used. peptide.com

Table 3: Common Monitoring Tests in Fmoc-SPPS

TestAnalytePositive ResultIndication
UV Spectroscopy Fmoc-piperidine adductAbsorbance at ~301 nmSuccessful Fmoc deprotection
Kaiser Test Primary aminesIntense blue colorFree amine present (complete deprotection or incomplete coupling)
Chloranil Test Secondary amines (e.g., Proline)Blue colorFree amine present (complete deprotection or incomplete coupling)

Principles and Practices of Analytical Method Validation in Peptide Chemistry Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scribd.com In the context of research-scale peptide synthesis, validation ensures that the quality control methods provide reliable and accurate data. While the full extent of validation required for pharmaceutical products under ICH guidelines may not be necessary for all research purposes, the core principles are essential for good scientific practice. nih.govchromatographyonline.com

Key validation parameters to consider for analytical methods in peptide research include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products. elementlabsolutions.comresearchgate.net In HPLC, this is demonstrated by separating the main peptide peak from all other peaks. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is crucial for quantitative analysis.

Accuracy: The closeness of the test results to the true value. elementlabsolutions.comchemrj.org It can be assessed by analyzing a sample with a known concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chemrj.orgllri.in It is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. llri.in

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. llri.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). elementlabsolutions.com This provides an indication of its reliability during normal usage.

For research purposes, a well-documented validation process ensures the consistency and reliability of the data generated, which is fundamental for the interpretation of research findings and for the reproducibility of the synthesis. mollabs.com

Future Perspectives and Emerging Research Trajectories for Fmoc D Hoarg Pbf Oh in Chemical Biology

Expansion of D-Homoarginine Utilization in Novel Peptide and Peptidomimetic Scaffolds

The incorporation of non-canonical amino acids like D-homoarginine is a key strategy for modulating the biological and physical properties of peptides. iris-biotech.de The "D-" configuration confers resistance to proteases, a significant hurdle in the development of peptide therapeutics. nih.govfrontiersin.org The homoarginine side chain, with its additional methylene (B1212753) group compared to arginine, can alter a peptide's hydrophobicity, conformational stability, and binding selectivity. iris-biotech.de

Future research will likely focus on systematically substituting canonical amino acids with D-homoarginine in known bioactive peptides to create analogues with improved pharmacokinetic profiles. iris-biotech.de This includes the development of peptidomimetics where the peptide backbone or side-chain functionalities are modified to mimic or enhance biological activity. semanticscholar.orgnih.gov The use of D-homoarginine can lead to novel scaffolds with unique three-dimensional structures, potentially enabling the targeting of previously "undruggable" protein-protein interactions. nih.govnih.gov

Innovations in Synthetic Strategies for Fmoc-D-HoArg(Pbf)-OH and its Derivatives

The efficiency and quality of solid-phase peptide synthesis (SPPS) heavily rely on the quality of the building blocks and the coupling methodologies. nih.gov While Fmoc-SPPS is a well-established technique, the incorporation of sterically hindered or unusual amino acids like this compound can present challenges. nih.govrsc.org

Future innovations will likely target the optimization of coupling conditions for this specific amino acid. This could involve the development of more efficient coupling reagents or the use of alternative solvents to improve reaction kinetics and minimize side reactions, such as lactam formation, which is a known issue with arginine derivatives. rsc.org Furthermore, research into new protecting groups for the guanidino function of homoarginine could offer advantages over the currently used Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, potentially leading to milder deprotection conditions and higher yields. nih.gov The development of scalable and cost-effective synthetic routes for this compound itself will also be crucial for its broader application.

Development of Advanced Biophysical Characterization Techniques for D-Amino Acid Peptides

A thorough understanding of the structural and dynamic properties of peptides containing D-amino acids is essential for rational design. vimta.com A suite of biophysical techniques is employed to characterize these molecules.

Technique Information Gained
Circular Dichroism (CD) Spectroscopy Provides insights into the secondary structure (e.g., α-helix, β-sheet) of the peptide in solution. criver.comfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Enables the determination of the three-dimensional structure and dynamics of peptides in solution or solid state. mdpi.com
Mass Spectrometry (MS) Used for accurate mass determination, sequencing, and identification of post-translational modifications. Techniques like tandem MS (MS/MS) can help pinpoint the location of D-amino acids. vimta.commdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy Complements CD by providing information on the secondary structure and hydrogen bonding within the peptide. criver.comfrontiersin.org
Fluorescence Spectroscopy Can be used to study peptide folding, binding interactions, and conformational changes by monitoring the fluorescence of intrinsic (like tryptophan) or extrinsic probes. vimta.comfrontiersin.org
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Determines the molecular weight and oligomeric state of peptides, helping to identify aggregation. vimta.comcriver.com
Analytical Ultracentrifugation (AUC) Provides detailed information about the size, shape, and interactions of peptides in solution. vimta.comcriver.com

Emerging research will focus on refining these techniques and developing new methods to better understand the subtle conformational differences introduced by D-amino acids and how they influence interactions with biological targets. mdpi.com Ion mobility-mass spectrometry, for instance, is a promising tool for separating and characterizing peptide epimers. mdpi.com

Integration with High-Throughput Screening and Combinatorial Library Approaches

The discovery of novel bioactive peptides often relies on the screening of large peptide libraries. nih.govcreative-peptides.com The inclusion of this compound in these libraries significantly expands the chemical space that can be explored.

High-throughput screening (HTS) platforms, often utilizing robotics and advanced detection systems, enable the rapid testing of thousands of peptides against a specific biological target. creative-peptides.com Combinatorial library approaches, such as one-bead-one-compound (OBOC) libraries, allow for the synthesis and screening of vast numbers of unique peptide sequences. rhhz.net The mirror-image OBOC method is particularly suited for discovering D-peptide ligands for natural L-protein targets. rhhz.net

Future directions will involve the seamless integration of this compound into various library formats, including:

Alanine Scanning Libraries: To identify key residues for activity. peptide.com

Positional Scanning Libraries: To optimize the amino acid at a specific position. peptide.com

Truncation Libraries: To determine the minimal active sequence. peptide.com

Advances in de novo sequencing of peptide mixtures from screening hits will further accelerate the discovery process. nih.gov

Computational Design and Predictive Modeling of D-Homoarginine Containing Peptides

Computational tools are becoming indispensable in peptide drug discovery, offering a cost-effective and efficient way to design and evaluate new candidates before their synthesis. nih.govmdpi.com

Molecular modeling techniques can provide valuable insights into the structural and functional consequences of incorporating D-homoarginine into a peptide sequence. mdpi.comnih.gov Key computational approaches include:

Computational Method Application in Peptide Design
Molecular Docking Predicts the binding mode and affinity of a peptide to its target protein. semanticscholar.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time, providing insights into the conformational flexibility and stability of peptides. nih.govacs.org
Homology Modeling Predicts the three-dimensional structure of a peptide based on the known structure of a related peptide. mdpi.comnih.gov
Machine Learning (ML) and AI Can be trained on large datasets to predict peptide properties, such as bioactivity, solubility, and even structural ensembles. nih.govacs.org

A significant challenge and area of future research is the development of computational models that can accurately handle non-canonical amino acids like D-homoarginine. nih.gov As these models become more sophisticated, they will enable the in silico design of D-homoarginine-containing peptides with predefined structural and functional properties, significantly accelerating the discovery of new therapeutic leads. researchgate.net The integration of AI tools like AlphaFold is already transforming the prediction of peptide structures and interactions. nih.gov

Q & A

Basic: What protocols are recommended for incorporating Fmoc-D-HoArg(Pbf)-OH in solid-phase peptide synthesis (SPPS)?

Answer:
this compound is activated using carbodiimide coupling agents (e.g., DIC) with OxymaPure in solvents like N-butylpyrrolidinone (NBP) at elevated temperatures (60°C) to enhance coupling efficiency and reduce δ-lactamization byproducts. Kinetic studies show NBP improves activation stability compared to DMF, as evidenced by HPLC retention times . Ensure a 3- to 5-fold molar excess of the amino acid relative to resin capacity. Post-coupling, wash with DMF and monitor completeness via Kaiser or chloranil tests.

Basic: How should researchers assess the purity and enantiomeric excess of this compound?

Answer:

  • Purity: Use HPLC (≥99% purity, C18 column, 0.1% TFA in water/acetonitrile gradient) and TLC (≥98% purity, ninhydrin visualization) .
  • Enantiomeric Excess: Acidimetric titration (≥85.0% a/a) and chiral HPLC (≥99.5% enantiomeric purity) are standard. Cross-validate with polarimetry (specific rotation: +4.5 to +6.5° in DMF) .

Advanced: How can discrepancies in HPLC chromatograms during activation of this compound be resolved?

Answer: Peaks corresponding to unreacted amino acid or unstable activated intermediates (e.g., Fmoc-Arg(Pbf)-Oxyma) may arise under aqueous HPLC conditions. To mitigate:

  • Use anhydrous NBP instead of DMF to stabilize the activated species.
  • Conduct reactions at 60°C to accelerate activation kinetics and reduce side-product formation .
  • Optimize mobile phase pH (2.5–3.0) to minimize on-column degradation.

Advanced: What storage conditions prevent degradation of this compound?

Answer: Store as a lyophilized powder at -20°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to moisture, which accelerates Pbf group hydrolysis. For solutions, prepare in anhydrous DMSO (100 mg/mL, stable at -80°C for 6 months) and avoid freeze-thaw cycles . Note: Contradictory storage recommendations (e.g., 15–25°C in ) likely apply to short-term handling of unopened commercial batches .

Basic: What are the solubility profiles of this compound in common solvents?

Answer:

SolventSolubility (mg/mL)Notes
DMF500Preferred for SPPS activation
DMSO100Use for stock solutions
10% DMSO + 45% saline≥2.5For in vivo formulations
Avoid aqueous buffers (pH >7) due to Pbf group instability .

Advanced: How can side reactions during Pbf deprotection be minimized?

Answer: Use TFA cocktails containing scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to reduce carbocation-mediated side reactions. Deprotection times should be optimized (typically 1–2 hours) to balance efficiency and arginine side-chain integrity. Monitor by LC-MS for truncated peptides or modifications .

Basic: What analytical methods confirm the molecular identity of this compound in synthesized peptides?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Compare observed m/z with theoretical mass (648.77 Da, C34H40N4O7S).
  • FT-ICR MS: Provides isotopic resolution for trace impurities (<0.1%) .
  • HPLC Retention Time: Cross-reference with certified standards (e.g., Novabiochem®) .

Advanced: How should hygroscopicity issues be managed during weighing?

Answer: Conduct weighing in a glovebox under nitrogen or in a desiccated environment. Pre-dry the compound at 40°C under vacuum (1–2 hours) and transfer quickly to reaction vessels. Use calibrated microbalances for sub-milligram quantities .

Basic: Why is the D-configuration of this compound significant in peptide design?

Answer: The D-enantiomer enhances metabolic stability against proteases and alters receptor-binding kinetics in chiral environments (e.g., antimicrobial or cell-penetrating peptides). It is critical for studying structure-activity relationships (SAR) in mirror-image phage display libraries .

Advanced: How should contradictory melting point data in literature be addressed?

Answer: Reported melting points (e.g., 94–98°C vs. 142–152°C) may reflect polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to characterize thermal behavior. Recrystallize from ethyl acetate/hexane to obtain a single crystalline phase .

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